![molecular formula C20H15F3N2O3 B3036948 (E)-2-cyano-1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl 4-methylbenzenecarboxylate CAS No. 400087-14-1](/img/structure/B3036948.png)
(E)-2-cyano-1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl 4-methylbenzenecarboxylate
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a carbonyl group (C=O), an aniline group (C6H5NH2), and a carboxylate ester group (-COO-). The presence of the trifluoromethyl group (-CF3) suggests that the compound may have unique properties due to the high electronegativity of fluorine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced via a process known as trifluoromethylation .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For instance, the cyano group could potentially undergo reactions to form amines, amides, or carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group could potentially influence the compound’s polarity, boiling point, and stability .Scientific Research Applications
Photoinduced Intramolecular Charge Transfer
Research has shown that compounds similar to (E)-2-cyano-1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl 4-methylbenzenecarboxylate exhibit photochemical behavior involving twisted intramolecular charge transfer (TICT) states. This behavior depends significantly on the substituents in the N-aryl group, with specific substituents promoting the formation of TICT states (Yang, Liau, Wang, & Hwang, 2004).
Reaction with Sterically Hindered Nitrosobenzenes
In another study, radicals similar in structure to (E)-2-cyano-1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl 4-methylbenzenecarboxylate reacted with sterically hindered nitrosobenzenes. The study suggests that these reactions proceed via anilino-radicals, leading to the formation of distinct addition products (Hosogai, Inamoto, & Okazaki, 1971).
Synthetic Routes to Quinolin-2(1H)-ones
A synthetic approach involving 2-aminobenzotrifluoride and anthranilates with ethyl cyanoacetate has been utilized to synthesize compounds like 3-cyano-4-[2-(trifluoromethyl)phenylamino] quinolin-2(1H)-ones. This method showcases a pathway to create biologically significant compounds starting from commercially available materials (Bylov, Bilokin, & Kovalenko, 1999).
Synthesis and Antimicrobial Activity of Quinoxalines
Quinoxaline derivatives, similar in structure to (E)-2-cyano-1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl 4-methylbenzenecarboxylate, have been synthesized and evaluated for their antimicrobial activity. Certain derivatives have demonstrated a broad spectrum of antimicrobial activity (Refaat, Moneer, & Khalil, 2004).
Intramolecular Cyclization to Quinoline Derivatives
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized and subjected to intramolecular cyclization, leading to the formation of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. This process demonstrates a method for creating a new series of quinoline derivatives (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Safety and Hazards
properties
IUPAC Name |
[(E)-3-cyano-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-en-2-yl] 4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3/c1-12-6-8-14(9-7-12)19(27)28-13(2)17(11-24)18(26)25-16-5-3-4-15(10-16)20(21,22)23/h3-10H,1-2H3,(H,25,26)/b17-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCWKMXCCIVVJE-GHRIWEEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/C(=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl 4-methylbenzenecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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